molecular formula C11H12BrClO2 B1449593 Ethyl 3-(2'-bromo-4'-chlorophenyl)propionate CAS No. 1261826-06-5

Ethyl 3-(2'-bromo-4'-chlorophenyl)propionate

Cat. No. B1449593
M. Wt: 291.57 g/mol
InChI Key: IHHZVJZZQVQKHP-UHFFFAOYSA-N
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Description

Ethyl 3-(2’-bromo-4’-chlorophenyl)propionate is an organobromine compound . It is a colorless liquid and an alkylating agent . It is prepared by the esterification of 3-bromopropionic acid . It’s an important organic intermediate that can be used in agrochemical, pharmaceutical synthesis, and dyestuff field .


Synthesis Analysis

Ethyl 3-bromopropionate is prepared by the esterification of 3-bromopropionic acid . Alternatively, it can be prepared by hydrobromination of ethyl acrylate, a reaction that proceeds in an anti-Markovnikov sense .


Molecular Structure Analysis

The molecular formula of Ethyl 3-(2’-bromo-4’-chlorophenyl)propionate is C11H12BrClO2 . The average mass is 291.569 Da and the monoisotopic mass is 289.970917 Da .


Chemical Reactions Analysis

Ethyl 3-bromopropionate is an alkylating agent . It can be used in the Reformatsky reaction, wherein it reacts with zinc to form a zinc enolate . The resulting BrZnCH2CO2Et condenses with carbonyl compounds to give a β-hydroxy-esters .


Physical And Chemical Properties Analysis

Ethyl 3-bromopropionate is a colorless liquid . It has a density of 1.4409 g/cm3 . The boiling point is 135–136 °C (275–277 °F; 408–409 K) at 50 mmHg .

Scientific Research Applications

Another compound, Ethyl-3-bromo-2-(bromomethyl)propionate, which is similar to the compound you mentioned, was used in the preparation of (3’,4’-dimethoxyphenyl)-5-oxopentanoic acid .

  • Thiazoles : Thiazoles are structurally similar to the compound you mentioned and have diverse biological activities. They are used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

  • Indole Derivatives : Indole derivatives, which are structurally similar to the compound you mentioned, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

  • Ethyl 3-bromopropionate : Ethyl 3-bromopropionate, a similar compound to the one you mentioned, was used in the preparation of (3′,4′-dimethoxyphenyl)-5-oxopentanoic acid .

  • 4-bromo-2-(4-chlorophenyl)-1-methyl-5 : This compound, which is similar to the one you mentioned, has been used for insecticidal action and mitochondrial uncoupling activity .

  • Thiazoles : Thiazoles are structurally similar to the compound you mentioned and have diverse biological activities. They are used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

  • Indole Derivatives : Indole derivatives, which are structurally similar to the compound you mentioned, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

  • Ethyl 3-bromopropionate : Ethyl 3-bromopropionate, a similar compound to the one you mentioned, was used in the preparation of (3′,4′-dimethoxyphenyl)-5-oxopentanoic acid .

  • 4-bromo-2-(4-chlorophenyl)-1-methyl-5 : This compound, which is similar to the one you mentioned, has been used for insecticidal action and mitochondrial uncoupling activity .

Safety And Hazards

Ethyl 3-bromopropionate has hazard statements H315, H319, H335 . It is classified as Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 .

properties

IUPAC Name

ethyl 3-(2-bromo-4-chlorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClO2/c1-2-15-11(14)6-4-8-3-5-9(13)7-10(8)12/h3,5,7H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHZVJZZQVQKHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2'-bromo-4'-chlorophenyl)propionate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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